6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
The compound “6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine” is a heterocyclic compound . It contains a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of such compounds often involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . There are many synthetic methods involving cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring adds to the complexity .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to a variety of products . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents . For example, the presence of different functional groups can significantly affect its solubility, stability, and reactivity .Scientific Research Applications
Biomedical Applications
Thieno[2,3-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have been studied for their diverse biomedical applications .
Kinase Inhibitors
Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . Kinase inhibitors are important in the treatment of cancer and other diseases.
Anticancer Applications
Thieno[2,3-b]pyridine derivatives have shown potential in anticancer applications . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Antiviral Applications
Thieno[2,3-b]pyridines have demonstrated antiviral activities . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness .
Antifungal and Anti-inflammatory Applications
These compounds have shown antifungal and anti-inflammatory activities . This makes them potential candidates for the development of new drugs in these areas.
Antimalarial Applications
Thieno[2,3-b]pyridines have been studied for their antimalarial activities . This is crucial in the ongoing fight against malaria.
DNA Interaction
Pyridine-2,6-dicarboxamide derivatives, which are structurally similar to your compound, have shown the ability to stabilize telomeric G-quadruplex DNA . This shows potential for these compounds in senescence-mediated anticancer therapy .
Other Medicinal Chemistry Applications
Fused pyridine derivatives are frequently used structures in drug research . They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives have been reported as pim-1 kinase inhibitors and multidrug resistance modulators . They are also used in the treatment of central nervous system diseases and show promising results as antimicrobial and antitumor agents .
Mode of Action
It can be inferred from the general properties of thieno[2,3-b]pyridine derivatives that they likely interact with their targets (such as pim-1 kinase) to inhibit their activity . This interaction could lead to changes in the function of these targets, potentially affecting cell proliferation and drug resistance.
Biochemical Pathways
Given its potential role as a pim-1 kinase inhibitor, it may affect pathways related to cell growth and survival, as pim-1 kinase is known to play a role in these processes .
Result of Action
As a potential pim-1 kinase inhibitor, it may have anti-proliferative effects on cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c20-16-13-9-10-14(12-6-2-1-3-7-12)22-19(13)24-18(16)17(23)15-8-4-5-11-21-15/h1-11H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJOZRCYWLHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone |
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